molecular formula C22H23ClN4O3S2 B2932055 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride CAS No. 1330325-74-0

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride

Cat. No.: B2932055
CAS No.: 1330325-74-0
M. Wt: 491.02
InChI Key: KKPLXOKLHCVTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in DNA base excision repair (BER). APE1 overexpression in cancers, particularly gliomas, correlates with resistance to alkylating agents and radiotherapy . Structurally, the compound features a benzo[d]thiazole core fused to a tetrahydrothieno[2,3-c]pyridine ring system substituted with an ethyl group at position 4. The 2-(2,5-dioxopyrrolidin-1-yl)acetamide moiety enhances its interaction with APE1’s active site, while the hydrochloride salt improves aqueous solubility and bioavailability. Preclinical studies suggest its role in sensitizing cancer cells to chemotherapeutics by disrupting DNA repair mechanisms .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2.ClH/c1-2-25-10-9-13-16(11-25)31-22(24-17(27)12-26-18(28)7-8-19(26)29)20(13)21-23-14-5-3-4-6-15(14)30-21;/h3-6H,2,7-12H2,1H3,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPLXOKLHCVTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CN5C(=O)CCC5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various heterocyclic components known for diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C19H22ClN3OS2C_{19}H_{22}ClN_{3}OS_{2} with a molecular weight of 408.0 g/mol. The structural features include:

  • Benzo[d]thiazole moiety: Known for its significant biological activities.
  • Tetrahydrothieno[2,3-c]pyridine structure: Contributes to the compound's pharmacological profile.
  • Pyrrolidine derivative : Enhances interaction capabilities with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit activity against:

  • Adenosine Receptors : These receptors are involved in numerous physiological processes including neurotransmission and inflammation. The compound may act as an agonist or antagonist depending on the receptor subtype targeted.
  • Apurinic/Apyrimidinic Endonuclease 1 (APE1) : This enzyme plays a crucial role in DNA repair mechanisms. Inhibitors of APE1 have been explored for their potential in cancer therapy.

Pharmacological Applications

The compound shows promise in several therapeutic areas including:

  • Anticancer agents : Due to its ability to inhibit DNA repair mechanisms.
  • Neuroprotective agents : Potentially beneficial in neurodegenerative diseases through modulation of adenosine receptors.

Structure-Activity Relationship (SAR)

A study focused on the SAR of similar compounds highlighted the importance of specific functional groups in enhancing biological activity. The presence of the benzo[d]thiazole group was particularly noted for its role in increasing potency against cancer cell lines.

CompoundActivityReference
APE1 Inhibitor IIC50 = 15 µM
APE1 Inhibitor IIIC50 = 10 µM
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...)IC50 = 12 µM

In Vitro Studies

In vitro assays have demonstrated that N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) exhibits dose-dependent inhibition of cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of APE1 inhibitors with modifications in substituents on the tetrahydrothieno[2,3-c]pyridine ring and acetamide side chains. Below is a comparative analysis of key analogues:

Compound Substituent (Position 6) Acetamide Moiety APE1 IC₅₀ (µM) Cytotoxicity Enhancement Pharmacokinetic Profile
Target Compound (Hydrochloride) Ethyl 2-(2,5-dioxopyrrolidin-1-yl) ~10 (inferred) Enhances temozolomide High plasma exposure; moderate brain penetration (inferred from structural analogs)
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3, ) Isopropyl Acetamide 10–20 Enhances methyl methanesulfonate and temozolomide High plasma and brain exposure in mice; favorable in vivo stability
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide () Methyl 2,4-dimethoxybenzamide Not reported Not reported Likely reduced solubility due to hydrophobic dimethoxy groups
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride () Chlorobenzo[d]thiazole 2-(1,3-dioxoisoindolin-2-yl) + dimethylamino Not reported Not reported Improved solubility (hydrochloride salt); potential for enhanced tissue distribution

Key Findings:

Substituent Effects :

  • Ethyl vs. Isopropyl (Position 6) : The ethyl group in the target compound likely balances lipophilicity and steric effects, optimizing APE1 inhibition and brain penetration compared to the bulkier isopropyl group in Compound 3 .
  • Methyl Substituent () : The methyl group may reduce potency due to weaker hydrophobic interactions with APE1’s active site, though structural data is lacking.

The 2,4-dimethoxybenzamide () and dioxoisoindolinyl groups () introduce steric bulk, which may reduce enzymatic binding efficiency.

Pharmacokinetics: Hydrochloride salts (target compound, ) improve solubility and oral bioavailability compared to non-salt forms. Compound 3’s isopropyl substituent correlates with high brain exposure, suggesting the ethyl group in the target compound may offer similar advantages .

Therapeutic Potential: Compound 3’s ability to enhance temozolomide cytotoxicity in vitro aligns with the target compound’s hypothesized mechanism in glioma therapy . Chlorobenzo[d]thiazole derivatives () may exhibit off-target effects due to halogenation, limiting their specificity for APE1.

Q & A

Basic Research: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization requires a hybrid computational-experimental approach. Use quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify thermodynamic/kinetic bottlenecks . Pair this with statistical experimental design (e.g., factorial or response surface methodology) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Real-time monitoring via NMR or HPLC ensures purity tracking during intermediate steps .

Advanced Research: How can computational modeling resolve contradictions between predicted and observed reaction pathways for this compound?

Methodological Answer:
When discrepancies arise, employ ab initio molecular dynamics (AIMD) or multiconfigurational methods to account for solvent effects, transition-state stabilization, or unexpected intermediates (e.g., zwitterionic forms). Cross-validate with experimental kinetics (e.g., stopped-flow spectroscopy) to verify computational predictions. If contradictions persist, apply Bayesian inference to refine force fields or re-examine assumptions about reaction conditions (e.g., solvent dielectric constant) .

Basic Research: What spectroscopic techniques are critical for characterizing the compound’s structure and confirming synthetic fidelity?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in the tetrahydrothieno-pyridine core. Integrate NOESY to confirm stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns, particularly for the dioxopyrrolidinyl acetamide moiety.
  • FT-IR : Monitor carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) to ensure complete acylation .

Advanced Research: How can selective functionalization of the benzo[d]thiazole or tetrahydrothieno-pyridine moieties be achieved?

Methodological Answer:
Use protecting-group strategies (e.g., Boc for amines) to direct reactivity. For benzo[d]thiazole modification, employ electrophilic aromatic substitution (e.g., nitration at C5) under controlled acidic conditions. For the tetrahydrothieno-pyridine ring, leverage N-ethyl group steric effects to guide regioselective alkylation or cross-coupling (e.g., Suzuki-Miyaura at C3) . Computational Fukui indices can predict electrophilic/nucleophilic sites for targeted derivatization .

Basic Research: What methodologies assess the compound’s stability under varying pH, temperature, and solvent conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to extremes (e.g., 0.1 M HCl/NaOH, 80°C) and monitor degradation products via LC-MS. Use Arrhenius plots to extrapolate shelf-life at standard conditions .
  • Dynamic light scattering (DLS) : Evaluate aggregation in aqueous buffers, particularly for the hydrochloride salt form.
  • Solid-state stability : Perform XRPD to detect polymorphic transitions under humidity stress .

Advanced Research: How can AI-driven tools enhance the design of derivatives with improved pharmacological properties?

Methodological Answer:
Integrate generative adversarial networks (GANs) with molecular docking to propose derivatives with optimized binding to target proteins (e.g., kinase inhibitors). Train models on datasets of similar heterocycles’ ADMET profiles. Use COMSOL Multiphysics for multiphysics simulations (e.g., diffusion through lipid membranes) to prioritize candidates. Validate predictions with SPR (surface plasmon resonance) for binding affinity and microsomal stability assays .

Basic Research: What statistical methods are recommended for optimizing reaction parameters in scale-up studies?

Methodological Answer:
Adopt a Taguchi orthogonal array to minimize variability in critical parameters (e.g., mixing efficiency, reagent stoichiometry). Apply principal component analysis (PCA) to correlate process variables (e.g., pressure, stirring rate) with yield/purity outcomes. For non-linear relationships, use artificial neural networks (ANNs) to model complex interactions .

Advanced Research: How can transient absorption spectroscopy elucidate photodegradation mechanisms of this compound?

Methodological Answer:
Use femtosecond transient absorption to track excited-state dynamics (e.g., intersystem crossing in the thiazole ring). Identify reactive intermediates (e.g., singlet oxygen) via quencher experiments. Correlate findings with TD-DFT calculations to map electronic transitions responsible for photostability .

Basic Research: What chromatographic methods ensure purity during purification?

Methodological Answer:

  • Reverse-phase HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts.
  • Ion-exchange chromatography : Separate hydrochloride salt from neutral impurities.
  • Preparative TLC : Validate fractions with MALDI-TOF for low-abundance contaminants .

Advanced Research: How can cryo-EM or XFEL techniques characterize the compound’s interaction with biological targets at atomic resolution?

Methodological Answer:
For protein targets, employ single-particle cryo-EM to resolve binding conformations in near-native states. For time-resolved studies, use X-ray free-electron lasers (XFELs) to capture transient ligand-protein interactions at femtosecond resolution. Pair with molecular dynamics (MD) simulations to interpret conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.